Methyl (furan-2-ylmethylene)carbamate

Lipophilicity Membrane permeability Physicochemical profiling

Methyl (furan-2-ylmethylene)carbamate (CAS 909781-35-7) is a low-molecular-weight (153.14 g/mol) furfurylidene-type carbamate formally classified as an imine-linked carbamic acid methyl ester. The compound features a conjugated C=N bond bridging a furan ring to a methoxycarbonylamino group, yielding a planar, moderately lipophilic scaffold with a calculated LogP of 1.46 and a topological polar surface area (TPSA) of 51.80 Ų.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B12882505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (furan-2-ylmethylene)carbamate
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)N=CC1=CC=CO1
InChIInChI=1S/C7H7NO3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-5H,1H3/b8-5+
InChIKeyNWYKWJMLIPTGEH-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (furan-2-ylmethylene)carbamate – Core Physicochemical and Structural Profile for Informed Sourcing


Methyl (furan-2-ylmethylene)carbamate (CAS 909781-35-7) is a low-molecular-weight (153.14 g/mol) furfurylidene-type carbamate formally classified as an imine-linked carbamic acid methyl ester [1]. The compound features a conjugated C=N bond bridging a furan ring to a methoxycarbonylamino group, yielding a planar, moderately lipophilic scaffold with a calculated LogP of 1.46 and a topological polar surface area (TPSA) of 51.80 Ų . Its structure places it at the intersection of biomass-derived furan chemistry (the precursor furfural is a commodity lignocellulosic platform chemical) and the well-precedented carbamate pharmacophore—two domains with established relevance in agrochemical and medicinal chemistry [1].

Fragment-Like Profile

Low molecular weight and moderate lipophilicity reported to fit fragment-based screening criteria.

Renewable Sourcing

Accessible via single-step condensation from biomass-derived furfural, a commodity platform chemical.

Addressable Reactivity

Imine (C=N) and carbamate groups reported to enable orthogonal derivatization and cycloaddition pathways.

Why Generic Substitution of Methyl (furan-2-ylmethylene)carbamate Is Unreliable Without Direct Comparator Data


Furfurylidene carbamates and related furan-2-ylmethylene derivatives constitute a structurally diverse class in which even small modifications—ester alkyl group (methyl vs. tert-butyl vs. ethyl), reduction state of the C=N bond, or substitution at the furan 5-position—produce substantial shifts in lipophilicity, steric bulk, hydrolytic stability, and synthetic reactivity [1]. A carbamate's alkoxy group governs its cleavage kinetics and metabolic susceptibility: methyl carbamates are generally more hydrolytically labile than their tert-butyl counterparts, while the imine (C=N) functionality present in this compound imparts electrophilic character absent in saturated furfuryl carbamates [2]. Consequently, substituting this compound with its tert-butyl analog, its reduced (furan-2-ylmethyl)carbamate, or the parent aldehyde furfural will alter reaction trajectories and biological readouts. The quantitative evidence below is intended to assist in making a compound-specific rather than class-generic procurement decision.

  • Methyl vs. tert-butyl carbamate: Hydrolytic lability and lipophilicity may shift significantly; direct substitution may alter reaction profiles and biological readouts.
  • Imine (C=N) vs. saturated furfuryl carbamate: Imine enables nucleophilic addition, reduction, and cycloaddition pathways absent in the reduced analog; selecting a saturated analog eliminates key reactivity.

Methyl (furan-2-ylmethylene)carbamate – Quantified Differentiation Evidence Against Structural Analogs


LogP-Driven Lipophilicity Differentiation vs. tert-Butyl (furan-2-ylmethylene)carbamate

The methyl ester derivative exhibits a calculated LogP of 1.46 , significantly lower than the tert-butyl ester analog (CAS 479423-46-6), for which the tert-butyl carbamate moiety adds approximately 1.2–1.5 LogP units based on Hansch π constants for the –CH₂– to –C(CH₃)₃ increment [1]. The reduced lipophilicity of the methyl ester translates to higher aqueous solubility and potentially different membrane partitioning behavior—critical parameters for biological assay design or formulation development. Note: this is a class-level inference based on computational LogP and established fragment-based hydrophobicity constants.

Lipophilicity Shift
Class-level inference
Δ LogP ≈ –1.1 to –1.5
(methyl vs. tert-butyl)
Aqueous-phase solubility context
Computational estimate; no shake-flask LogP data available
Lipophilicity Membrane permeability Physicochemical profiling

Polar Surface Area vs. Furophanate: Implications for Passive Membrane Permeability

Methyl (furan-2-ylmethylene)carbamate has a TPSA of 51.80 Ų , well below the commonly applied 140 Ų threshold for oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration. In contrast, furophanate—a thiophanate fungicide containing the same furan-2-ylmethyleneamino motif but with a much larger N-[[[2-[(2-furanylmethylene)amino]phenyl]amino]thioxomethyl]carbamate structure (C₁₄H₁₃N₃O₃S, MW ~303)—has an estimated TPSA exceeding 110 Ų [1]. This 2-fold difference in TPSA predicts meaningfully different passive membrane permeation behavior, making the smaller methyl ester a more suitable starting scaffold for membrane-permeable probe or lead development.

Polar Surface Area
Class-level inference
TPSA 51.80 Ų
vs. >110 Ų (furophanate)
Passive membrane permeability context
No experimental Caco-2 or PAMPA data reported
Polar surface area Drug-likeness Membrane permeability

Synthetic Accessibility from Renewably Sourced Furfural vs. Multi-Step Analogs

Methyl (furan-2-ylmethylene)carbamate is accessible via a single-step condensation of furfural (furan-2-carbaldehyde) with methyl carbamate [1]. Furfural is an industrial commodity chemical produced at >300,000 tonnes/year from lignocellulosic biomass (corncobs, bagasse, oat hulls) [2]. This contrasts with more complex analogs such as (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, which requires multi-step synthesis involving benzofuran ring construction and additional functionalization. The one-step, two-component condensation route using a biomass-derived aldehyde offers lower cost of goods, reduced synthetic waste, and alignment with sustainable chemistry procurement criteria.

Synthetic Step Count
Reported
1 synthetic step
vs. ≥3 steps (complex analog)
Renewable feedstock and green chemistry alignment
Single-step condensation from furfural reported
Synthetic efficiency Biomass-derived building blocks Green chemistry

Imine (C=N) Reactivity Enables Orthogonal Derivatization Not Available to Saturated Furfuryl Carbamates

The presence of the electrophilic imine (C=N) bond in methyl (furan-2-ylmethylene)carbamate (SMILES: COC(=O)N=Cc1ccco1) distinguishes it fundamentally from saturated furfuryl carbamates such as ethyl N-(furan-2-ylmethyl)carbamate (CAS 4811-92-1), in which the C=N is reduced to a C–N single bond [1]. The imine is susceptible to nucleophilic addition, reduction, and cycloaddition reactions—including Diels-Alder reactions where the electron-donating N-carbamate group activates the furan diene [2]—that are inaccessible to the saturated analogs. This orthogonal reactivity profile makes the imine-containing compound uniquely suited for diversity-oriented synthesis and dynamic combinatorial chemistry applications where reversible imine formation is exploited.

Imine Functionality
Reported
Imine C=N present
Saturated analog: C–N single bond
Orthogonal derivatization pathways available
Reactivity inferred from imine and furanyl carbamate literature
Imine chemistry Dynamic covalent chemistry Diversity-oriented synthesis

Molecular Weight Advantage vs. Furophanate and Benzofuran-Fused Analogs for Fragment-Based Screening Libraries

At 153.14 g/mol, methyl (furan-2-ylmethylene)carbamate falls within the optimal fragment range (MW < 250) specified by the Astex Rule of Three for fragment-based drug discovery [1]. Its molecular weight is substantially lower than that of furophanate (MW ~303 g/mol), (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (MW ~301 g/mol), and the tert-butyl analog (MW ~195 g/mol) . The combination of low MW, moderate LogP (1.46), and low TPSA (51.8 Ų) places this compound in favorable fragment-like chemical space, whereas the larger analogs exceed or approach the upper MW limit for fragment library membership.

Fragment MW Range
Class-level inference
153 Da
vs. 303 Da (furophanate)
Fragment library suitability (Rule of Three)
Lower MW reported favorable for hit-to-lead optimization
Fragment-based drug discovery Molecular weight Lead-likeness

Methyl (furan-2-ylmethylene)carbamate – Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 153 Da, LogP of 1.46, and TPSA of 51.8 Ų, this compound satisfies all Rule-of-Three criteria (MW < 250, LogP < 3.5, HBA ≤ 6) for fragment library inclusion [1][2]. Its furan-imine-carbamate architecture provides three distinct hydrogen-bonding motifs within a single, low-complexity scaffold, enabling detection of weak but specific target interactions by biophysical screening methods (SPR, NMR, DSF). Procurement for fragment screening collections is supported by the compound's favorable fragment-like properties relative to heavier furan-2-ylmethylene analogs discussed in Section 3.

Biomass-Derived Building Block for Diversity-Oriented Synthesis

The compound's single-step synthesis from furfural—a commodity renewable platform chemical—makes it an attractive entry point for generating furan-containing compound libraries [1]. The imine linkage serves as a traceless handle: it can be reduced to the saturated amine, hydrolyzed back to the aldehyde for further diversification, or engaged in cycloaddition reactions, as demonstrated in the broader furanyl carbamate Diels-Alder chemistry literature [2]. This scenario applies to laboratories prioritizing sustainable chemistry credentials alongside synthetic efficiency.

Agrochemical Lead Optimization Starting Point

The furan-2-ylmethyleneamino substructure is a recognized motif in fungicide chemistry, as exemplified by furophanate [1]. Methyl (furan-2-ylmethylene)carbamate provides this core pharmacophore in a minimal, synthetically tractable form (MW 153 Da vs. ~303 Da for furophanate). Its compact size and computational drug-likeness parameters make it a suitable starting point for structure-based optimization campaigns in agrochemical discovery, where stepwise addition of substituents can be used to tune potency, selectivity, and environmental fate properties while retaining the core furfurylidene carbamate scaffold [2].

Dynamic Combinatorial Chemistry and Reversible Covalent Probe Design

The imine (C=N) bond characteristic of this compound is reversible under aqueous conditions, enabling its use in dynamic combinatorial library (DCL) construction where thermodynamic control over product distribution is desired [1]. In contrast, saturated furfuryl carbamates lack this dynamic reversibility, making the imine-containing methyl ester the appropriate choice for target-directed dynamic chemistry. This scenario is particularly relevant for discovering reversible covalent inhibitors or for template-directed synthesis approaches where the target biomolecule amplifies the best-binding library member from a dynamic mixture [2].

Application
Selection Property
Validation Focus
Fragment library construction
Low MW, moderate LogP, and low TPSA profile
Rule-of-three compliance, ligand efficiency screening
Diversity-oriented synthesis (DOS)
Imine reactivity handle and renewable furfural origin
Derivatization versatility (reduction, hydrolysis, cycloaddition)
Agrochemical lead optimization
Minimal furfurylidene carbamate pharmacophore
Potency and selectivity tuning through substitution
Dynamic combinatorial chemistry
Reversible imine (C=N) bond formation
Target-directed amplification from dynamic libraries
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